4-Azidobenzaldehyde chemical properties and structure
4-Azidobenzaldehyde chemical properties and structure
An In-Depth Technical Guide to 4-Azidobenzaldehyde: Properties, Synthesis, and Core Applications
Abstract
4-Azidobenzaldehyde (C₇H₅N₃O) is a hetero-bifunctional aromatic compound that has emerged as an indispensable tool for researchers, scientists, and drug development professionals. Its unique structure, featuring both a reactive azide and an aldehyde group, provides a versatile platform for a multitude of advanced chemical transformations.[1][2] This guide offers a comprehensive overview of its chemical properties, structure, synthesis, and core applications. We will delve into its pivotal role in bioorthogonal chemistry, including Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Staudinger ligation, as well as its utility as a photoaffinity labeling probe for elucidating molecular interactions.[3] Safety protocols and field-proven experimental insights are provided to ensure both successful and safe implementation in the laboratory.
Chemical Identity and Physicochemical Properties
4-Azidobenzaldehyde, also known as p-azidobenzaldehyde, is commercially available and serves as a key building block in organic and medicinal chemistry.[4][5] Its fundamental properties are summarized below.
| Property | Value | Reference(s) |
| IUPAC Name | 4-azidobenzaldehyde | [1][4] |
| Synonyms | p-Azidobenzaldehyde, Benzaldehyde, 4-azido- | [4][5][6] |
| CAS Number | 24173-36-2 | [1][4][5] |
| Molecular Formula | C₇H₅N₃O | [1][4][5] |
| Molecular Weight | 147.13 g/mol | [1][4][5] |
| Appearance | Light yellow to yellow oil | [5] |
| Purity | Typically ≥98% | [2][5] |
| Solubility | Sparingly soluble in Chloroform; Slightly soluble in Ethyl Acetate and Methanol. | [5] |
| Canonical SMILES | C1=CC(=CC=C1C=O)N=[N+]=[N-] | [1][4] |
| InChI Key | SDJOUGYEUFYPLL-UHFFFAOYSA-N | [1][4] |
Molecular Structure and Spectroscopic Profile
The utility of 4-azidobenzaldehyde stems directly from its molecular architecture, which combines a stable aromatic core with two distinct and orthogonally reactive functional groups.
Caption: Chemical structure of 4-Azidobenzaldehyde.
The azide group (-N₃) is a high-energy functional group that serves as a versatile precursor for multiple reactions. It is relatively stable under typical synthetic conditions but can be activated by heat, light, or catalysis. The aldehyde group (-CHO) is a classic electrophilic site for nucleophilic attack, most commonly used in the formation of imines and related C=N bonds.
Spectroscopic Data Summary
While detailed spectra should be acquired for each batch, the following provides a guide to the expected spectroscopic characteristics.
| Technique | Expected Characteristics |
| ¹H NMR | Aldehydic proton (CHO) singlet ~9.9-10.1 ppm. Aromatic protons will appear as two sets of doublets in the ~7.0-8.0 ppm region, characteristic of a 1,4-disubstituted benzene ring. |
| ¹³C NMR | Carbonyl carbon (C=O) signal ~190-195 ppm. Aromatic carbons between ~120-150 ppm. |
| IR (Infrared) | Strong, sharp azide (N₃) stretch ~2100-2150 cm⁻¹. Strong carbonyl (C=O) stretch ~1690-1710 cm⁻¹. C-H stretches for aldehyde and aromatic protons will also be present.[7] |
| UV-Visible | Absorption maxima related to the π→π* transitions of the aromatic system and n→π* transition of the carbonyl group. |
Synthesis of 4-Azidobenzaldehyde
Several synthetic routes to 4-azidobenzaldehyde have been reported. A highly efficient and reproducible three-pot synthesis starts from commercially available 4-nitrobenzaldehyde, achieving an overall yield of 71%.[8][9] This method is superior to older routes as it reduces the formation of polymeric waste products.[9] Another common approach is the nucleophilic aromatic substitution of a leaving group, such as fluoride, with sodium azide.[1]
Caption: High-level workflow for the synthesis of 4-Azidobenzaldehyde.
Experimental Protocol: Synthesis from 4-Nitrobenzaldehyde Acetal
This protocol is adapted from the literature and provides a reliable method for gram-scale synthesis.[9]
-
Reduction of the Nitro Group: 4-Nitrobenzaldehyde ethylene acetal is dissolved in a suitable solvent (e.g., ethanol/THF mixture). A catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is subjected to hydrogenation (H₂ gas) until the starting material is consumed (monitored by TLC). The catalyst is then removed by filtration through Celite, and the solvent is evaporated to yield 4-aminobenzaldehyde ethylene acetal (3).
-
Diazotization and Azidation: The resulting amine (3) is added to a cooled mixture of glacial acetic acid and concentrated sulfuric acid. While maintaining a temperature below 10°C, a solution of sodium nitrite (NaNO₂) in cold water is added dropwise. This generates the diazonium salt. After a brief stirring period (e.g., 10 minutes), a solution of sodium azide (NaN₃) in cold water is added dropwise. This displaces the diazonium group to form the azide.
-
Deprotection and Isolation: The reaction is allowed to warm to room temperature and then diluted with water to hydrolyze the acetal, regenerating the aldehyde. The aqueous mixture is extracted with an organic solvent like diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate (NaHCO₃), dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure at a temperature below 40°C to yield 4-azidobenzaldehyde as a dark orange oil.[9]
Causality Insight: The initial protection of the aldehyde as an acetal is critical because the aldehyde group is sensitive to both the reduction and diazotization conditions. Keeping the diazotization reaction at a low temperature is essential to prevent the decomposition of the unstable diazonium salt intermediate.
Core Reactivity and Applications
The power of 4-azidobenzaldehyde lies in its ability to participate in a range of highly specific and efficient conjugation reactions.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is the cornerstone of "click chemistry," a set of reactions known for their reliability, specificity, and high yield.[10][11] In this reaction, the azide group of 4-azidobenzaldehyde reacts with a terminal alkyne in the presence of a Cu(I) catalyst to exclusively form a stable 1,4-disubstituted 1,2,3-triazole ring.[10][12] This reaction is incredibly robust and can be performed in a variety of solvents, including water.[13][14]
Caption: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Field Application: In materials science, CuAAC is used to functionalize polymers and surfaces.[1][3] In drug development, it is used to link drug molecules to targeting ligands or to create complex molecular libraries for screening.[15]
Staudinger Ligation
The Staudinger ligation is a powerful bioorthogonal reaction that forms a stable amide bond between an azide and a specifically engineered triarylphosphine. Unlike the classical Staudinger reduction which produces an amine, the ligation variant involves an intramolecular trap that rearranges the aza-ylide intermediate to form an amide linkage.[16] Its bioorthogonality makes it ideal for use in complex biological systems without cross-reactivity.[17]
Caption: Mechanism of the traceless Staudinger Ligation.
Field Application: This reaction is extensively used for protein engineering, post-translational modification studies, and cell-surface labeling.[18] It allows for the precise attachment of probes or drugs to biomolecules in their native environment.[17]
Photoaffinity Labeling (PAL)
The aryl azide in 4-azidobenzaldehyde is a photoactivatable crosslinking group.[3] Upon exposure to UV light (typically ~254-360 nm), it loses N₂ gas to generate a highly reactive and short-lived nitrene intermediate.[1] This nitrene can insert into nearby C-H or N-H bonds, forming a stable covalent linkage with an interacting molecule, such as a protein receptor.[1][19]
Caption: Workflow for Photoaffinity Labeling (PAL).
Field Application: PAL is a critical technique in drug discovery for target identification and validation.[20] It allows scientists to irreversibly capture the interaction between a small molecule and its protein target, enabling the precise mapping of the binding site.[21][22]
Safety, Handling, and Purification
As a Senior Application Scientist, it is imperative to stress that operational safety is paramount when working with energetic compounds like organic azides.
-
Hazards: 4-Azidobenzaldehyde is a potential explosive and should be handled with extreme care.[1] It is also toxic and can cause skin, eye, and respiratory system irritation.[1][23]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety glasses. All manipulations should be performed within a certified chemical fume hood.[1]
-
Handling: Avoid exposure to heat, shock, friction, or static discharge.[23] Work with small quantities whenever possible. Keep away from open flames and hot surfaces.
-
Storage: Store in a tightly sealed container at refrigerated temperatures (4°C is recommended for long-term storage, though -20°C is also used) and protect from light.[2][5] Storing under an inert atmosphere (e.g., nitrogen) is advisable.[23]
-
Purification: When purifying by column chromatography, special care must be taken. Avoid dry loading of the azide onto silica gel, as friction can potentially trigger decomposition. Wet loading techniques are strongly recommended to minimize risk.[1]
Conclusion
4-Azidobenzaldehyde is far more than a simple aromatic aldehyde; it is a powerful and versatile molecular tool. Its dual functionality enables a wide array of specific and high-yield conjugation strategies that are central to modern chemical biology, drug discovery, and materials science. From building complex molecular architectures via click chemistry to mapping the intricate interactions within a cell using photoaffinity labeling, 4-azidobenzaldehyde provides researchers with a reliable and adaptable scaffold for innovation. Proper understanding of its reactivity and adherence to strict safety protocols are essential for harnessing its full potential.
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